molecular formula C15H23N7O4 B14608774 3-[(5S)-5-(Imidazolidine-1-carbonyl)-2-oxo-2,5-dihydro-1H-imidazol-5-yl]-L-alanyl-L-prolinamide CAS No. 57817-97-7

3-[(5S)-5-(Imidazolidine-1-carbonyl)-2-oxo-2,5-dihydro-1H-imidazol-5-yl]-L-alanyl-L-prolinamide

Cat. No.: B14608774
CAS No.: 57817-97-7
M. Wt: 365.39 g/mol
InChI Key: DFRHFVIDIPGJBI-YHAQOWFVSA-N
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Description

3-[(5S)-5-(Imidazolidine-1-carbonyl)-2-oxo-2,5-dihydro-1H-imidazol-5-yl]-L-alanyl-L-prolinamide is a complex organic compound with a molecular formula of C15H23N7O4. This compound features a unique structure that includes an imidazolidine ring, an imidazole ring, and a prolinamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(5S)-5-(Imidazolidine-1-carbonyl)-2-oxo-2,5-dihydro-1H-imidazol-5-yl]-L-alanyl-L-prolinamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the imidazolidine and imidazole rings, followed by their coupling with L-alanyl and L-prolinamide.

    Formation of Imidazolidine Ring: This step involves the cyclization of a suitable diamine with a carbonyl compound under acidic or basic conditions.

    Formation of Imidazole Ring: This can be achieved through the condensation of a 1,2-dicarbonyl compound with an amine.

    Coupling Reactions: The imidazolidine and imidazole intermediates are then coupled with L-alanyl and L-prolinamide using peptide coupling reagents such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (N,N’-Dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to enhance efficiency and sustainability .

Chemical Reactions Analysis

Types of Reactions

3-[(5S)-5-(Imidazolidine-1-carbonyl)-2-oxo-2,5-dihydro-1H-imidazol-5-yl]-L-alanyl-L-prolinamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at specific positions on the imidazolidine or imidazole rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols, and electrophiles such as alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives .

Scientific Research Applications

3-[(5S)-5-(Imidazolidine-1-carbonyl)-2-oxo-2,5-dihydro-1H-imidazol-5-yl]-L-alanyl-L-prolinamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-[(5S)-5-(Imidazolidine-1-carbonyl)-2-oxo-2,5-dihydro-1H-imidazol-5-yl]-L-alanyl-L-prolinamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit or activate enzymes involved in metabolic pathways, or it may interact with receptors to alter signal transduction processes .

Comparison with Similar Compounds

Similar Compounds

    Imidazolidinone: A class of compounds structurally related to imidazolidine, featuring a saturated C3N2 nucleus with a urea or amide functional group.

    Imidazole: A five-membered ring containing two nitrogen atoms, commonly found in many biologically active molecules.

    Prolinamide: A derivative of proline, an amino acid, often used in peptide synthesis.

Uniqueness

What sets 3-[(5S)-5-(Imidazolidine-1-carbonyl)-2-oxo-2,5-dihydro-1H-imidazol-5-yl]-L-alanyl-L-prolinamide apart is its unique combination of structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications, from synthetic chemistry to biomedical research .

Properties

CAS No.

57817-97-7

Molecular Formula

C15H23N7O4

Molecular Weight

365.39 g/mol

IUPAC Name

(2S)-1-[(2S)-2-amino-3-[(5S)-5-(imidazolidine-1-carbonyl)-2-oxo-1H-imidazol-5-yl]propanoyl]pyrrolidine-2-carboxamide

InChI

InChI=1S/C15H23N7O4/c16-9(12(24)22-4-1-2-10(22)11(17)23)6-15(7-19-14(26)20-15)13(25)21-5-3-18-8-21/h7,9-10,18H,1-6,8,16H2,(H2,17,23)(H,20,26)/t9-,10-,15-/m0/s1

InChI Key

DFRHFVIDIPGJBI-YHAQOWFVSA-N

Isomeric SMILES

C1C[C@H](N(C1)C(=O)[C@H](C[C@]2(C=NC(=O)N2)C(=O)N3CCNC3)N)C(=O)N

Canonical SMILES

C1CC(N(C1)C(=O)C(CC2(C=NC(=O)N2)C(=O)N3CCNC3)N)C(=O)N

Origin of Product

United States

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